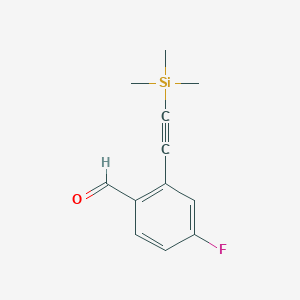
4-Fluoro-2-((trimethylsilyl)ethynyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-[2-(trimethylsilyl)ethynyl]benzaldehyde is an organic compound with the molecular formula C12H13FOSi. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluoro group at the 4-position and a trimethylsilyl-ethynyl group at the 2-position. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Fluoro-2-[2-(trimethylsilyl)ethynyl]benzaldehyde can be synthesized through a Sonogashira coupling reaction. This involves the reaction of 4-bromobenzaldehyde with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction typically requires anhydrous conditions and a base such as triethylamine to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for 4-Fluoro-2-[2-(trimethylsilyl)ethynyl]benzaldehyde are not well-documented, the Sonogashira coupling reaction is scalable and can be adapted for larger-scale synthesis. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-2-[2-(trimethylsilyl)ethynyl]benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 4-Fluoro-2-[2-(trimethylsilyl)ethynyl]benzoic acid.
Reduction: 4-Fluoro-2-[2-(trimethylsilyl)ethynyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-[2-(trimethylsilyl)ethynyl]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound is utilized in the synthesis of functional materials, such as polymers and organic electronic devices, due to its unique electronic properties.
Biology and Medicine: While specific biological applications are less documented, derivatives of benzaldehyde are often explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It serves as an intermediate in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-[2-(trimethylsilyl)ethynyl]benzaldehyde is primarily related to its reactivity as an aldehyde and the presence of the fluoro and trimethylsilyl-ethynyl groups. The aldehyde group can undergo nucleophilic addition reactions, while the fluoro group can participate in electrophilic aromatic substitution. The trimethylsilyl-ethynyl group can act as a protecting group or participate in further coupling reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobenzaldehyde: Lacks the fluoro and trimethylsilyl-ethynyl groups, making it less reactive in certain coupling reactions.
4-Fluorobenzaldehyde: Lacks the trimethylsilyl-ethynyl group, limiting its use in materials science applications.
4-[(Trimethylsilyl)ethynyl]benzaldehyde: Lacks the fluoro group, affecting its electronic properties and reactivity.
Uniqueness
4-Fluoro-2-[2-(trimethylsilyl)ethynyl]benzaldehyde is unique due to the combination of the fluoro and trimethylsilyl-ethynyl groups, which impart distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and materials science.
Eigenschaften
Molekularformel |
C12H13FOSi |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
4-fluoro-2-(2-trimethylsilylethynyl)benzaldehyde |
InChI |
InChI=1S/C12H13FOSi/c1-15(2,3)7-6-10-8-12(13)5-4-11(10)9-14/h4-5,8-9H,1-3H3 |
InChI-Schlüssel |
AXBWWQZABCTNKL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=C(C=CC(=C1)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















